N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide is a complex organic compound that features both benzimidazole and indole moieties These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole ring . The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The final step involves coupling the benzimidazole and indole derivatives through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of such compounds often employs automated synthesis techniques and high-throughput screening to optimize yields and purity. The use of continuous flow reactors and microwave-assisted synthesis can significantly enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole and indole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols .
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their normal function. The indole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, or disruption of viral replication .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide
- 2-(1-hydroxyethyl)benzimidazole
- (2E)-3-{2-butyl-1-[2-(diethylamino)ethyl]-1H-benzimidazol}
Uniqueness
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-6-carboxamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual functionality enhances its potential biological activity and makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C19H18N4O |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C19H18N4O/c1-23-11-9-13-6-7-14(12-17(13)23)19(24)20-10-8-18-21-15-4-2-3-5-16(15)22-18/h2-7,9,11-12H,8,10H2,1H3,(H,20,24)(H,21,22) |
InChI Key |
MQRDXQGGSVTDDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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